molecular formula C11H12O3 B2422839 3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid CAS No. 1147531-58-5

3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid

Cat. No. B2422839
Key on ui cas rn: 1147531-58-5
M. Wt: 192.214
InChI Key: CFFQHLOQMRIHTJ-UHFFFAOYSA-N
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Patent
US08476430B2

Procedure details

To a solution of methyl 3,3-dimethyl-2,3-dihydrobenzofuran-6-carboxylate (0.116 g, 0.562 mmol) in MeOH (6 mL) at rt was added sodium hydroxide (1.969 mL, 1.969 mmol). The mixture was stirred at reflux for 1 h, and then concentrated under vacuum. The residue was diluted with water (20 mL) and extracted with ethyl acetate (2×40 mL). The combine extract was washed with brine (20 mL) and dried over anhydrous MgSO4. Removal of solvent under vacuum provided the desired product, 3,3-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid (0.105 g, 0.529 mmol, 94% yield), as a white solid.
Name
methyl 3,3-dimethyl-2,3-dihydrobenzofuran-6-carboxylate
Quantity
0.116 g
Type
reactant
Reaction Step One
Quantity
1.969 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[C:6]2[CH:7]=[CH:8][C:9]([C:11]([O:13]C)=[O:12])=[CH:10][C:5]=2[O:4][CH2:3]1.[OH-].[Na+]>CO>[CH3:1][C:2]1([CH3:15])[C:6]2[CH:7]=[CH:8][C:9]([C:11]([OH:13])=[O:12])=[CH:10][C:5]=2[O:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
methyl 3,3-dimethyl-2,3-dihydrobenzofuran-6-carboxylate
Quantity
0.116 g
Type
reactant
Smiles
CC1(COC2=C1C=CC(=C2)C(=O)OC)C
Name
Quantity
1.969 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
The residue was diluted with water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×40 mL)
EXTRACTION
Type
EXTRACTION
Details
The combine extract
WASH
Type
WASH
Details
was washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of solvent under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1(COC2=C1C=CC(=C2)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.529 mmol
AMOUNT: MASS 0.105 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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